Methyl 3-(4-bromophenyl)cyclobutanecarboxylate
Description
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is a brominated cyclobutane derivative characterized by a cyclobutane ring substituted with a 4-bromophenyl group and a methyl ester moiety. Its molecular formula is C₁₂H₁₃BrO₂, with a molar mass of 283.14 g/mol (calculated based on structural analogs in ). The compound is identified by the InChIKey PUJGRHDQMSUGGT-UHFFFAOYSA-N and CAS number 1021735-42-1, with synonyms including methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate and SCHEMBL15192136 . It is commercially available through suppliers such as MolPort (ID: 029-924-745) and AKOS (ID: 027335308), indicating its utility in pharmaceutical or materials science research .
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-12(14)10-6-9(7-10)8-2-4-11(13)5-3-8/h2-5,9-10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNPYQCFSBDXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 3-(4-bromophenyl)cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions and equipment to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclobutane ring can be oxidized to form cyclobutanone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, typically carried out in polar aprotic solvents like dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Substitution Reactions: Products include 3-(4-substituted phenyl)cyclobutanecarboxylates.
Reduction Reactions: The major product is 3-(4-bromophenyl)cyclobutanemethanol.
Oxidation Reactions: Products include 3-(4-bromophenyl)cyclobutanone.
Scientific Research Applications
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table highlights key differences between Methyl 3-(4-bromophenyl)cyclobutanecarboxylate and its closest analog, 1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid (CAS: 1314670-14-8) :
| Property | This compound | 1-(4-bromo-3-methylphenyl)cyclobutane-1-carboxylic acid |
|---|---|---|
| Molecular Formula | C₁₂H₁₃BrO₂ | C₁₂H₁₃BrO₂ |
| Molar Mass (g/mol) | 283.14 | 269.13 |
| Functional Groups | Methyl ester (-COOCH₃) | Carboxylic acid (-COOH) |
| Substituents | 4-bromophenyl | 4-bromo-3-methylphenyl |
| Key Structural Feature | Ester group at cyclobutane position 1 | Carboxylic acid at cyclobutane position 1; additional methyl group on phenyl ring |
Key Observations:
- Functional Group Impact : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid analog, which may improve membrane permeability in biological systems.
Commercial and Research Relevance
- Commercial Availability: this compound is supplied by at least seven vendors (e.g., MolPort, AKOS) , indicating its demand in high-throughput screening or medicinal chemistry.
- Research Applications :
- The target compound’s ester functionality makes it a precursor for prodrug development.
- The carboxylic acid analog’s polar group may favor crystallization studies or metal-organic framework (MOF) synthesis .
Biological Activity
Methyl 3-(4-bromophenyl)cyclobutanecarboxylate is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and implications in medicinal chemistry, supported by relevant research findings.
Chemical Structure and Synthesis
This compound features a cyclobutane ring substituted with a 4-bromophenyl group and a carboxylate ester functional group. The presence of the bromine atom enhances its electrophilic character, which may influence its biological interactions.
Synthesis Method:
- The compound is synthesized through the esterification of 3-(4-bromophenyl)cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions.
The biological activity of this compound is primarily attributed to:
- Halogen Bonding: The bromine atom can participate in halogen bonding, enhancing interactions with biological macromolecules.
- Hydrolysis Reactions: The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may modulate various biochemical pathways.
Potential Biological Targets
Research suggests that this compound may interact with several molecular targets:
- CYP3A4 Inhibition: Preliminary studies indicate it might inhibit CYP3A4, an enzyme crucial for drug metabolism.
- Receptor Binding: Its unique structure allows it to potentially modulate enzyme activity or receptor binding, making it a candidate for further drug development studies.
In Vitro Studies
Several studies have focused on the compound's biological activity:
Comparison with Related Compounds
To understand its uniqueness, comparisons can be drawn with similar compounds such as:
| Compound Name | Substituent | Notable Activity |
|---|---|---|
| Methyl 3-(4-chlorophenyl)cyclobutanecarboxylate | Chlorine | Moderate activity against certain enzymes |
| Methyl 3-(4-fluorophenyl)cyclobutanecarboxylate | Fluorine | Potentially lower reactivity than brominated analog |
| Methyl 3-(4-methylphenyl)cyclobutanecarboxylate | Methyl | Less electrophilic character |
This table illustrates how the presence of different substituents can affect the biological activity and reactivity of cyclobutane derivatives.
Applications in Drug Development
This compound is being investigated for its potential roles in drug development:
- Therapeutic Properties: Its ability to interact with various biological targets positions it as a candidate for therapeutic applications, particularly in areas requiring enzyme modulation or receptor interaction.
- Building Block in Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
